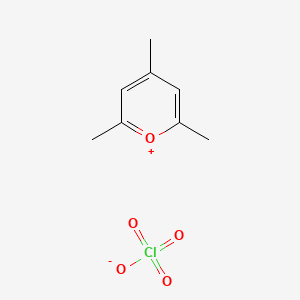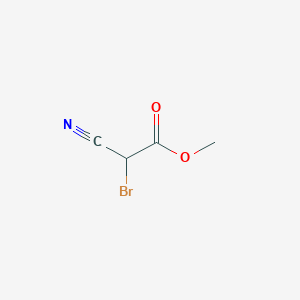
2,4,6-Trimethylpyrylium perchlorate
Descripción general
Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
2,4,6-Trimethylpyrylium perchlorate exhibits interesting chemical behaviors in its reactions with nucleophiles. For instance, when reacting with aqueous ammonia, a crystalline intermediate is formed, which can easily convert into 2,4,6-triphenylpyridine through dehydration. This intermediate is characterized as an imino-enol in solution based on IR and UV spectroscopic evidence (Balaban & Toma, 1966).
The compound's interaction with primary amines also yields interesting products, such as N-Aryl-2,4,6-trimethylpyridinium salts and N-alkyl-3,5-xylidines. This reaction was previously known to occur only with secondary amines (Toma & Balaban, 1966).
Photolysis Studies
- Flash photolysis studies of 2,4,6-trimethylpyrylium perchlorate in hydroxylic medium have revealed the formation of intermediate oxoniabenzvalene. This discovery is significant in understanding the transient absorptions observed in these compounds (Sivakumar, Parimala, & Ramamurthy, 1996).
Applications in Synthesis
- The compound has been used in the synthesis of various organic and heterocyclic compounds. For example, reactions with ureas, thioureas, and isothioureas have led to the formation of pyridine and pyrimidine derivatives, showcasing its utility in organic synthesis (Zvezdina, Zhdanova, & Dorofeenko, 1979).
Isotopic Exchange and NMR Studies
- Isotopic exchange studies, particularly with respect to deuteration and dedeuteration, have provided insights into the reactivity of various methyl groups in the 2,4,6-trimethylpyrylium perchlorate molecule. These studies are essential for understanding the molecular behavior and structure (Gǎrd, Vasilescu, Mateescu, & Balaban, 1967).
Electrochemical Studies
- Electrochemical studies on pyrylium salts, including 2,4,6-trimethylpyrylium perchlorate, have revealed that their reduction is a one-electron process. This finding is crucial for understanding the electrochemical properties of these compounds (Balaban, Bratu, & Renţea, 1964).
Safety And Hazards
Propiedades
IUPAC Name |
2,4,6-trimethylpyrylium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O.ClHO4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTGLTSDLLDPOO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[O+]C(=C1)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240198 | |
| Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylpyrylium perchlorate | |
CAS RN |
940-93-2 | |
| Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)











